molecular formula C21H25N3O3 B3894212 2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No. B3894212
M. Wt: 367.4 g/mol
InChI Key: MGLVGEZMAGEWEH-HYARGMPZSA-N
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Description

2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide, also known as TBB or 2-TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. TBB is a selective inhibitor of protein phosphatase 2A (PP2A), a key regulator of cellular signaling pathways, and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide binds to the catalytic subunit of PP2A and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins and altered cellular signaling pathways. This compound has been shown to have a high degree of selectivity for PP2A and does not inhibit other phosphatases.
Biochemical and physiological effects
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and contexts. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, suggesting that PP2A plays an important role in regulating these processes. In neurons, this compound has been shown to enhance synaptic plasticity and improve cognitive function, suggesting that PP2A may be involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide in lab experiments is its selectivity for PP2A, which allows researchers to study the specific functions of this phosphatase without affecting other signaling pathways. However, this compound has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are many potential future directions for research involving 2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide and its effects on PP2A signaling. One area of interest is the role of PP2A in cancer development and progression, and the potential for this compound as a therapeutic agent in cancer treatment. Another area of interest is the role of PP2A in neurodegenerative diseases, and the potential for this compound as a cognitive enhancer or neuroprotective agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound in different cell types and contexts.

Scientific Research Applications

2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide has been used extensively in scientific research to study the functions of PP2A and its role in various cellular processes. PP2A is a ubiquitous serine/threonine phosphatase that regulates many different signaling pathways, including those involved in cell cycle progression, apoptosis, and DNA damage repair. This compound has been shown to selectively inhibit PP2A, allowing researchers to study the specific functions of this phosphatase in different contexts.

properties

IUPAC Name

N'-[(E)-(4-tert-butylphenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-5-27-18-9-7-6-8-17(18)23-19(25)20(26)24-22-14-15-10-12-16(13-11-15)21(2,3)4/h6-14H,5H2,1-4H3,(H,23,25)(H,24,26)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLVGEZMAGEWEH-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide
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